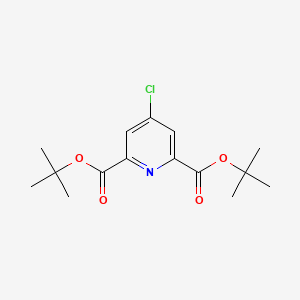

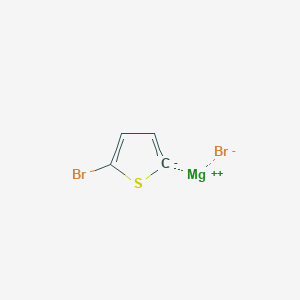

Magnesium, bromo(5-bromo-2-thienyl)-

Overview

Description

“Magnesium, bromo(5-bromo-2-thienyl)-” is a chemical compound that is used in various applications. It is a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . It is also used as a starting reagent in the synthesis of bithiophene bis-imidazo .

Synthesis Analysis

The synthesis of “Magnesium, bromo(5-bromo-2-thienyl)-” involves several steps. One of the main strategies to build up borinic acids relies either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . The Suzuki–Miyaura coupling is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of “Magnesium, bromo(5-bromo-2-thienyl)-” is complex and involves several chemical bonds. The compound contains two C–B bonds and one B–O bond, resulting in an enhanced Lewis acidity in comparison to boronic acids .Chemical Reactions Analysis

“Magnesium, bromo(5-bromo-2-thienyl)-” undergoes several chemical reactions. It is used in the Suzuki–Miyaura coupling, a process that conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . It also undergoes protodeboronation, a process that involves the removal of a boron group from an organic compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “Magnesium, bromo(5-bromo-2-thienyl)-” are unique. Physical properties include color, density, hardness, and melting and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .Scientific Research Applications

Synthesis of Functionalized Pyridine Derivatives

- Magnesium, bromo(5-bromo-2-thienyl)- has been utilized in the synthesis of functionalized pyridine derivatives. The synthesis involves the formation of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction. This methodology was applied to synthesize key intermediates for the preparation of Lonafarnib, an anticancer agent (Song et al., 2004).

Development of Unusual Magnesium and Calcium Complexes

- Research has demonstrated the formation of unique magnesium and calcium complexes involving bromo-2,4,6-triphenylbenzene. This work highlights the potential of magnesium in creating novel organometallic structures with significant properties, like air and moisture sensitivity, thermochromic and solvatochromic behavior (Krieck et al., 2009).

One-Pot Synthesis of Pyridylselenium Compounds

- This compound has been used in a one-pot synthesis approach for creating unsymmetrical 2-bromo-5-pyridylselenium compounds. This process includes a bromine-magnesium exchange and provides an improved method for synthesizing 2-pyridylselenium compounds, demonstrating the versatility of magnesium in organic synthesis (Bhasin et al., 2005).

Formation of Grignard Reagents and Magnesium Complexes

- The compound has been implicated in the formation of Grignard reagents and magnesium complexes, indicating its role in facilitating reactions important in organic and inorganic chemistry. For example, research involving the reaction of bromo-2,6-bis(chloromethy)benzene with magnesium in THF shows the formation of a di-Grignard reagent (de Boer et al., 2001).

Synthesis of 2,3-Disubstituted Thiophenes

- Studies have demonstrated the use of magnesium in reactions with 2-bromo-3-iodo- and 3-bromo-2-chlorothiophene, leading to the synthesis of 2-halo-3-thiophene magnesium halide. This process is key in creating 2,3-disubstituted thiophenes, important compounds in various chemical applications (Gronowitz & Pettersson, 1976).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 5-Bromo-2-thienylmagnesium bromide is the formation of silver nanowires (Ag NWs). This compound acts as an assistant additive in the synthesis of Ag NWs .

Mode of Action

5-Bromo-2-thienylmagnesium bromide interacts with its targets by promoting the in situ formation of smaller AgBr and AgCl particles step by step . This is in contrast to traditional inorganic halide ions, which are typically used in the synthesis of Ag NWs .

Biochemical Pathways

The affected pathway is the synthesis of Ag NWs. The presence of 5-Bromo-2-thienylmagnesium bromide promotes the final growth of ultrafine Ag NWs . This results in Ag NWs with an average diameter of ∼15 nm and an aspect ratio of over 1000 .

Result of Action

The result of the action of 5-Bromo-2-thienylmagnesium bromide is the formation of ultrafine Ag NWs with an average diameter of ∼15 nm and an aspect ratio of over 1000 . These Ag NWs have potential applications in flexible electronics due to their excellent electrical, optical, and mechanical properties .

Action Environment

The action of 5-Bromo-2-thienylmagnesium bromide is influenced by the conditions of the synthesis process. The compound is beneficial for the in situ formation of smaller AgBr and AgCl particles in comparison with traditional inorganic halide ions . .

properties

IUPAC Name |

magnesium;5-bromo-2H-thiophen-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrS.BrH.Mg/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHOENYROFTJJB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=[C-]SC(=C1)Br.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2MgS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium, bromo(5-bromo-2-thienyl)- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-Furo[3,2-c]pyridin-4(5H)-one](/img/structure/B3148082.png)

![[(Cyclopropylmethyl)sulfanyl]methanimidamide hydrobromide](/img/structure/B3148116.png)

![ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3148121.png)

![2-[1-(2,5-Dimethoxy-phenyl)-ethylamino]-ethanol](/img/structure/B3148131.png)

![(2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3148150.png)